molecular formula C54H85N13O15S B7803417 H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2

Cat. No.: B7803417
M. Wt: 1188.4 g/mol
InChI Key: AYLPVIWBPZMVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification and lyophilization to obtain the final product. The process is optimized for yield and purity, ensuring the peptide meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 undergoes various chemical reactions, including:

    Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with protecting groups for selective substitution.

Major Products:

Scientific Research Applications

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis, purification, and characterization techniques.

    Biology: Investigated for its role in neurotransmission and its effects on smooth muscle contraction.

    Medicine: Explored for its potential therapeutic applications in conditions involving smooth muscle dysfunction and vasodilation.

    Industry: Utilized in the development of peptide-based drugs and delivery systems .

Mechanism of Action

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 exerts its effects by binding to tachykinin receptors, particularly the neurokinin-1 (NK1) receptor. This binding triggers a cascade of intracellular events, leading to the activation of phospholipase C, which in turn increases intracellular calcium levels. The elevated calcium levels result in smooth muscle contraction and vasodilation .

Comparison with Similar Compounds

    Substance P: Another tachykinin peptide with similar receptor binding and physiological effects.

    Neurokinin A (NKA): Shares the same C-terminal sequence and exhibits similar biological activities.

    Neurokinin B (NKB): Also a member of the tachykinin family with comparable functions.

Uniqueness of H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2: this compound is unique due to its origin from mollusks and its specific amino acid sequence, which confers distinct pharmacological properties. Its potent vasodilatory effect and ability to stimulate smooth muscle make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[[6-amino-2-[[3-hydroxy-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPVIWBPZMVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H85N13O15S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1188.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 2
Reactant of Route 2
H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 3
Reactant of Route 3
H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 4
H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 5
H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 6
H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2

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